Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
Ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyrimidine core. Its structure includes an ethyl ester at position 7 and an amino group at position 4 (Figure 1). This compound is of interest in medicinal chemistry due to the versatility of the pyrrolopyrimidine scaffold in targeting biological pathways, such as kinase inhibition or microtubule modulation .
Properties
IUPAC Name |
ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDVVGKODKOZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291526 | |
| Record name | ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2320-75-4 | |
| Record name | NSC76287 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multi-step organic reactionsFor instance, the synthesis might involve the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group transformations to introduce the amino and ester functionalities .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility in further synthetic applications .
Scientific Research Applications
Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 4
The substituent at position 4 significantly impacts chemical and biological properties:
Key Insights :
- Amino Group (NH₂): Increases polarity and hydrogen-bonding capacity, which may enhance target binding but reduce membrane permeability compared to bromo or chloro derivatives.
- Halogens (Br, Cl) : Introduce sites for Suzuki or nucleophilic substitution reactions, making them versatile intermediates .
- Oxo Group (O) : Facilitates tautomerization and serves as a synthetic handle for further modifications .
Core Scaffold Modifications
Pyrrolopyrimidine derivatives with fused heterocycles or alternative ring systems exhibit distinct properties:
Thieno[3,2-d]pyrimidine Derivatives
- Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate (C₁₄H₁₆N₄O₄S): Synthesized via Gewald reaction with 99% yield . Mass spectrum: m/z 457 (M⁺) .
Furo[2,3-d]pyrimidine Derivatives
- Ethyl 6-methyl-8-oxo-3-phenyl-2-(phenylamino)furo[2,3-d]-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxylate (C₂₄H₂₀N₆O₄): Features a fused triazole ring, increasing rigidity and metabolic resistance . NMR δ 8.36 (s, 1H, pyrimidine-H) .
Oxazolo[3,2-a]pyrimidine Derivatives
Key Insights :
- Fused heterocycles (e.g., thiophene, triazole) alter electronic properties and binding affinities.
- Rigid structures (e.g., oxazolo derivatives) may restrict conformational flexibility, enhancing selectivity.
Biological Activity
Ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No: 2320-75-4) is a synthetic compound belonging to the pyrrolo[3,2-d]pyrimidine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesis, and relevant studies that elucidate its pharmacological properties.
- Molecular Formula : C9H10N4O2
- Molecular Weight : 206.20 g/mol
- Density : 1.422 g/cm³
- Boiling Point : 448°C
- Refractive Index : 1.688
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity by targeting various tyrosine kinases. These kinases are crucial in regulating cell growth and proliferation. For instance, derivatives of this compound have shown promising results in inhibiting EGFR, Her2, VEGFR2, and CDK2 enzymes, which are implicated in several malignancies .
Anticancer Activity
- Cytotoxicity Assays : The compound has been tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. For example:
- Mechanistic Insights : Further investigations into the mechanism of action have revealed that these compounds can induce apoptosis in cancer cells:
Enzyme Inhibition
Studies focused on the enzyme inhibition profile of this compound have shown that it can effectively inhibit several key enzymes involved in tumor progression:
- Tyrosine Kinases : The compound's ability to inhibit tyrosine kinases suggests potential applications in targeted cancer therapies.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Various Cancer Cell Lines | 29 - 59 | Induction of apoptosis |
| Tyrosine Kinase Inhibition | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | Competitive inhibition |
Case Studies
- Case Study on HepG2 Cells : A study examined the effects of a specific derivative on HepG2 cells and found significant induction of apoptosis characterized by increased caspase activity and modulation of Bcl-2 family proteins. This suggests that derivatives of this compound could serve as effective agents for liver cancer treatment .
- Comparative Analysis with Other Compounds : The biological activity was benchmarked against other known anticancer agents, revealing that certain derivatives had enhanced potency compared to traditional therapies while maintaining lower toxicity profiles in non-cancerous cell lines.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions, including nucleophilic aromatic substitution and cyclization. For example, describes a reaction sequence starting with diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate and aromatic isocyanates, followed by amine/phenol addition under catalytic sodium ethoxide or potassium carbonate. Yield optimization requires precise control of solvent polarity (e.g., ethanol vs. DMF), temperature (reflux conditions), and stoichiometry of nucleophiles .
- Data : Typical yields range from 60–80% when using ethanol as a solvent and sodium ethoxide as a base. Side reactions, such as over-chlorination or incomplete cyclization, are mitigated by stepwise purification (e.g., recrystallization from ethanol/methylene dichloride mixtures) .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SXRD) is the gold standard. reports a crystal structure with key parameters: space group , -factor = 0.054, and mean bond length = 0.005 Å. The dihedral angle between pyrrolo-pyrimidine rings (5.8°) confirms planarity, critical for electronic conjugation in kinase inhibition .
- Validation Tools : SHELX software (e.g., SHELXL for refinement) is used to analyze disorder in residues and hydrogen-bonding networks (e.g., weak intramolecular C–H···O interactions) .
Q. What biochemical assays are used to evaluate its kinase inhibitory activity?
- Methodology : Competitive binding assays (e.g., fluorescence polarization) and enzymatic activity assays (e.g., ADP-Glo™ Kinase Assay) are employed. highlights its inhibition of EGFR and CDK2 kinases, with IC values determined via dose-response curves. Structural analogs with ethyl substituents exhibit enhanced selectivity due to steric effects in kinase active sites .
Advanced Research Questions
Q. How do electronic and steric effects of the ethyl carboxylate group influence binding to kinase active sites?
- Analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the ethyl group enhances hydrophobic interactions with kinase pockets (e.g., Her2), while the carboxylate participates in hydrogen bonding with conserved residues (e.g., Asp831 in EGFR). notes that replacing the ethyl group with methyl reduces potency by 10-fold, underscoring the importance of alkyl chain length .
- Experimental Validation : Co-crystallization studies (e.g., PDB: 4FFS) demonstrate direct interactions between the carboxylate and catalytic lysine residues in kinase domains .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Case Study : and report conflicting yields (40–80%) for similar derivatives. Systematic analysis identifies solvent polarity (e.g., DMSO vs. ethanol) and catalyst loading (e.g., 5 mol% TsOH vs. 10 mol%) as critical variables. Parallel reaction monitoring (PRM) via HPLC-MS helps identify intermediates causing yield discrepancies .
- Recommendation : Use design of experiments (DoE) to optimize parameters like temperature, solvent, and catalyst for reproducibility.
Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies for analogs?
- Methodology : Overlay crystal structures of analogs (e.g., 4-chloro vs. 4-amino derivatives) to map steric and electronic contributions. shows that the ethyl carboxylate group in the title compound adopts a conformation that minimizes steric clash in the ATP-binding pocket of kinases, unlike bulkier substituents .
- Application : Use Mercury (CCDC) software to calculate π–π stacking distances (e.g., 3.6 Å between pyrrolo-pyrimidine rings) and correlate with inhibitory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
